ROR|At agonist 2

Description

Overview of Retinoic Acid Receptor-Related Orphan Receptors (RORs)

Retinoic acid receptor-related orphan receptors (RORs) are a group of transcription factors belonging to the nuclear receptor superfamily. nih.gov These proteins play crucial roles in a wide array of physiological processes, including development, metabolism, and immunity. The ROR family consists of three members: RORα, RORβ, and RORγ, each encoded by a separate gene.

Gene and Isoform Expression (RORγ and RORγt)

The RORC gene gives rise to two distinct isoforms: RORγ and RORγt (also known as RORγ2). RORγ is expressed in a variety of tissues, including the liver, muscle, and kidney. In contrast, the expression of RORγt is more restricted, found predominantly in immune cells. mdpi.com Specifically, RORγt is highly expressed in T helper 17 (Th17) cells, a subset of CD4+ T cells, as well as in other immune cell populations. fudan.edu.cnnih.gov This tissue-specific expression pattern underscores the specialized role of RORγt in the immune system.

Structural Domains and Functional Significance (DBD, LBD, AF2)

Like other nuclear receptors, RORγt possesses a modular structure consisting of several functional domains. Key among these are the DNA-binding domain (DBD), the ligand-binding domain (LBD), and the activation function 2 (AF2) helix. nih.gov

DNA-Binding Domain (DBD): This highly conserved domain is responsible for recognizing and binding to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes. This interaction is the first step in regulating gene transcription.

Ligand-Binding Domain (LBD): The LBD is a hydrophobic pocket that can accommodate small molecule ligands. nih.govindigobiosciences.com The binding of a ligand, such as an agonist, to the LBD induces a conformational change in the receptor. nih.gov

Activation Function 2 (AF2): This region, located within the LBD, undergoes a significant conformational change upon agonist binding. This change is crucial for the recruitment of coactivator proteins, which are necessary for initiating gene transcription. nih.govnih.gov The stabilization of the AF2 helix in an active conformation is a hallmark of RORγt agonism. fudan.edu.cn

Pivotal Role of RORγt in Immune System Development and Function

RORγt is a master regulator of the development and function of several immune cell lineages, playing a central role in both innate and adaptive immunity. pnas.org Its activity is critical for mounting effective immune responses against certain pathogens but can also contribute to the pathology of autoimmune diseases when dysregulated. nih.govpnas.org

Regulation of Type 17 Effector T Cell Differentiation (Th17 and Tc17)

RORγt is indispensable for the differentiation of naïve CD4+ T cells into the Th17 lineage. pnas.orgnih.gov Th17 cells are characterized by their production of pro-inflammatory cytokines and are essential for clearing extracellular bacteria and fungi. pnas.org Similarly, RORγt is involved in the development of Tc17 cells, a subset of cytotoxic CD8+ T cells that also produce IL-17. fudan.edu.cnaai.org RORγt agonists, such as RORγt agonist 2, can promote the differentiation of these type 17 effector T cells. medchemexpress.commedchemexpress.com

Involvement in Innate Lymphoid Cell Subpopulations (ILC3, NK cells, γδT cells, iNK T cells)

Beyond adaptive T cells, RORγt also governs the function of several innate lymphoid cell (ILC) populations. It is a key transcription factor for the development and function of group 3 innate lymphoid cells (ILC3s), which are important for mucosal immunity. frontiersin.org RORγt is also expressed in and influences the function of other innate-like lymphocytes, including certain subsets of natural killer (NK) cells, gamma delta (γδ) T cells, and invariant natural killer T (iNKT) cells. pnas.orgpnas.orgnih.gov

Transcriptional Control of Pro-inflammatory Cytokine Production (IL-17A, IL-17F, IL-22, GM-CSF, CCL20)

Upon activation by an agonist, RORγt directly binds to the promoter regions of genes encoding several pro-inflammatory cytokines and chemokines. This leads to the increased production of key signaling molecules, including:

Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F): These are the signature cytokines of Th17 cells and are potent inducers of inflammation. aai.orgfrontiersin.org

Interleukin-22 (IL-22): This cytokine plays a dual role in inflammation and tissue protection, particularly at mucosal surfaces. aai.orgfrontiersin.org

Granulocyte-macrophage colony-stimulating factor (GM-CSF): This factor promotes the production and activation of granulocytes and macrophages.

Chemokine (C-C motif) ligand 20 (CCL20): This chemokine attracts other immune cells, including Th17 cells and dendritic cells, to sites of inflammation. aai.org

The ability of RORγt agonists to enhance the production of these pro-inflammatory mediators highlights their potential to boost immune responses in contexts such as cancer immunotherapy. fudan.edu.cn

Interactive Data Tables

Table 1: Key Research Findings on RORγt Agonists

| Compound/Agonist | Finding | Reference |

| Tertiary amine 2 | Identified as a potent RORγt agonist with an EC50 of 0.02 μM in a dual FRET assay. | nih.gov |

| 7β, 27-dihydroxycholesterol (7β, 27-OHC) | Identified as a potent and selective natural RORγt agonist that enhances murine and human Th17 cell differentiation. | pnas.orgpnas.orgnih.gov |

| Digoxin | At non-toxic nanomolar concentrations, it acts as a RORγ/RORγT agonist, inducing RORγ-dependent transcription. | frontiersin.org |

| SR0987 | A T cell-specific RORγt agonist that induces IL-17 expression. | rndsystems.com |

| RORγt agonist 2 | A potent agonist that promotes Th17 cell differentiation and enhances pro-inflammatory cytokine levels. | medchemexpress.commedchemexpress.comtargetmol.com |

| Biaryl amide agonist 6 | Crystal structure in complex with RORγt LBD was resolved, providing a basis for designing further modulators. | nih.govacs.org |

Role in Lymphoid Organogenesis and Thymopoiesis

The transcription factor RORγt is indispensable for the development of secondary lymphoid organs and for the maturation of T cells in the thymus (thymopoiesis). frontiersin.orgnih.gov

Lymphoid Organogenesis: RORγt is essential for the formation of lymph nodes and Peyer's patches during embryonic development. wikipedia.orgnih.gov This function is mediated through its role in the development of lymphoid tissue inducer (LTi) cells, a specific population of innate lymphoid cells (ILC) that are crucial for initiating the formation of these secondary lymphoid organs. frontiersin.orgnih.gov Mice lacking RORγt fail to develop lymph nodes and Peyer's patches, highlighting the transcription factor's critical role in establishing the architecture of the adaptive immune system. nih.govresearchgate.net RORγt-expressing ILCs are also required for the formation of postnatal intestinal lymphoid structures like cryptopatches and isolated lymphoid follicles. frontiersin.org

Thymopoiesis: In the thymus, RORγt plays a vital regulatory role in T cell development. nih.gov It is particularly important for the survival of CD4+CD8+ double-positive (DP) thymocytes, which are precursors to mature T cells. aai.org RORγt achieves this by promoting the expression of the anti-apoptotic protein Bcl-xL, which prevents premature cell death and allows for the necessary processes of T cell receptor (TCR) gene rearrangement to occur. nih.govresearchgate.net A lack of RORγt leads to accelerated apoptosis of these developing thymocytes, resulting in impaired T cell maturation. nih.govresearchgate.net Furthermore, RORγt influences thymocyte migration, proliferation, and positive selection, demonstrating its multifaceted role in shaping the T cell repertoire. aai.orgnih.gov

Rationale for RORγt Agonism in Preclinical Research

The strategic activation of RORγt with synthetic agonists represents a promising avenue in preclinical research, particularly in immuno-oncology. This approach is distinct from strategies employing inverse agonists, which aim to suppress RORγt activity.

Strategic Modulation of Immune Responses

The primary rationale for using RORγt agonists is to enhance the body's natural anti-tumor immune response. researchgate.net RORγt is the key transcription factor that drives the differentiation of Th17 and Tc17 cells, which are T cell subsets known to have anti-tumor capabilities. researchgate.net

Key Research Findings:

Synthetic RORγt agonists have been shown to increase the proliferation of Th17 cells and enhance the production of their signature cytokine, IL-17. researchgate.net

In preclinical syngeneic tumor models, oral administration of RORγt agonists has demonstrated single-agent, immune-system-dependent anti-tumor efficacy. researchgate.net

Treatment of tumor-specific T cells with RORγt agonists in vitro, followed by adoptive transfer into tumor-bearing mice, effectively controlled tumor growth. This was associated with improved T cell survival and sustained IL-17A production. researchgate.net

RORγt agonists can also modulate the tumor microenvironment by increasing immune activity while simultaneously decreasing immunosuppressive mechanisms. researchgate.net

| Agonist Compound | Preclinical Model | Key Finding | Reference |

|---|---|---|---|

| Agonist 5 (Takeda) | In vitro / Syngeneic tumor models | Potent RORγt agonist identified through a functionality switching approach from an inverse agonist. researchgate.net | researchgate.net |

| Unnamed RORγt Agonists | Adoptive T cell transfer in mice | Controlled tumor growth and improved T cell survival and IL-17A production. researchgate.net | researchgate.net |

Differentiation from Inverse Agonist Approaches

The therapeutic strategy of using RORγt agonists is fundamentally different from that of using RORγt inverse agonists. While agonists aim to boost RORγt's activity, inverse agonists are designed to suppress it. nih.gov

Mechanism of Action:

Agonists: These molecules bind to the ligand-binding domain (LBD) of RORγt and stabilize a conformation that promotes the recruitment of coactivators. This enhances the transcription of RORγt target genes, such as those involved in Th17 cell function. nih.govnih.gov Molecular dynamics simulations have shown that agonists can stabilize key structural elements like helix 12 of the LBD, facilitating coactivator binding. researchgate.netresearchgate.net

Inverse Agonists: These ligands also bind to the LBD but induce a conformational change that prevents coactivator recruitment and may even promote the binding of corepressors. nih.govcdnsciencepub.com This leads to a decrease in the basal transcriptional activity of RORγt. nih.gov Some inverse agonists work by destabilizing the H479-Y502 interaction pair, while others may physically block the agonist binding pocket. acs.org

Therapeutic Goals:

Agonist Goal: To enhance immune responses, primarily for cancer immunotherapy. The aim is to stimulate Th17/Tc17 cell activity to fight tumors. researchgate.net

Inverse Agonist Goal: To suppress immune responses, particularly in the context of autoimmune diseases where Th17 cells and IL-17 are pathogenic drivers. imux.complos.orgnih.gov Conditions like psoriasis and inflammatory bowel disease are potential targets for RORγt inverse agonists. imux.comacs.org

| Feature | RORγt Agonist | RORγt Inverse Agonist |

|---|---|---|

| Mechanism | Stabilizes active conformation, recruits coactivators. researchgate.netnih.gov | Stabilizes inactive conformation, blocks coactivators, may recruit corepressors. nih.govcdnsciencepub.com |

| Effect on RORγt Activity | Enhances transcription of target genes. nih.gov | Inhibits basal transcription of target genes. nih.gov |

| Primary Therapeutic Application | Cancer Immunotherapy. researchgate.net | Autoimmune and Inflammatory Diseases. nih.gov |

| Example Compounds | Agonist 5 (Takeda). researchgate.net | IMU-935, AZD0284. imux.complos.org |

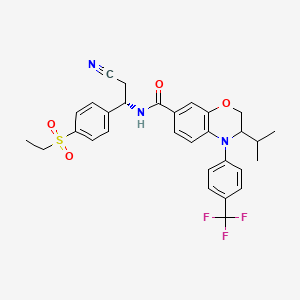

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H30F3N3O4S |

|---|---|

Molecular Weight |

585.6 g/mol |

IUPAC Name |

N-[(1S)-2-cyano-1-(4-ethylsulfonylphenyl)ethyl]-3-propan-2-yl-4-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide |

InChI |

InChI=1S/C30H30F3N3O4S/c1-4-41(38,39)24-12-5-20(6-13-24)25(15-16-34)35-29(37)21-7-14-26-28(17-21)40-18-27(19(2)3)36(26)23-10-8-22(9-11-23)30(31,32)33/h5-14,17,19,25,27H,4,15,18H2,1-3H3,(H,35,37)/t25-,27?/m0/s1 |

InChI Key |

PYNADGCIKYWLSV-PVCWFJFTSA-N |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Molecular Mechanisms and Structural Basis of Rorγt Agonism

Ligand-Binding Domain (LBD) Interactions and Conformational Dynamics

As a typical nuclear receptor, RORγt's structure includes a C-terminal ligand-binding domain (LBD) that houses the binding sites for small molecules. mdpi.com The LBD is composed of 12 alpha-helices (H1-H12) and is the focal point for agonist interaction and the subsequent initiation of transcriptional activity. mdpi.com

Allosteric and Orthosteric Binding Sites

The RORγt LBD possesses two distinct binding sites for ligands: a canonical orthosteric site and a unique allosteric site. acs.org The majority of RORγt ligands, including endogenous agonists like cholesterol derivatives, bind to the highly conserved orthosteric binding pocket. acs.org This site is the primary location for synthetic agonists that aim to enhance the receptor's natural activity.

Distinctly, RORγt also features an allosteric binding site, a secondary pocket topographically separate from the orthosteric site. acs.org This allosteric pocket is formed by helices 3, 4, and 11. nih.gov While many known allosteric ligands are inverse agonists, the presence of this site offers alternative strategies for modulating RORγt function. acs.orgnih.gov Research has shown that cooperative binding can occur, where the binding of a ligand to the orthosteric site can positively influence the binding of another ligand at the allosteric site. nih.gov This is achieved through a "clamping motion" induced by the orthosteric ligand, which stabilizes the conformation of the allosteric pocket. nih.govfrontiersin.org

Key Residues for Agonist Binding (e.g., Trp317, His479, Tyr502/Trp502)

The binding of an agonist within the orthosteric pocket is stabilized by interactions with several key amino acid residues. Molecular dynamics simulations and structural studies have identified Trp317 (located in Helix 3), His479 (in Helix 11), and Tyr502 (in Helix 12) as critical for this process. mdpi.comnih.gov

Upon agonist binding, the compound typically establishes crucial interactions with these residues. For instance, the phenyl head of an agonist can fit into a gap between H3, H11, and H12, forming face-to-edge π-π hydrophobic interactions with Trp317 and His479. mdpi.com This interaction with Trp317 helps to create a large hydrophobic network that also involves His479, Tyr502, Phe506, and Phe486. mdpi.com Furthermore, a hydrogen bond is often formed between His479 and Tyr502, an interaction that is vital for stabilizing the active conformation of the receptor. mdpi.comnih.gov The specific orientation and interactions of these residues are a determining factor in whether a ligand acts as an agonist or an inverse agonist. nih.gov

| Key Residue | Location | Role in Agonist Binding |

| Trp317 | Helix 3 | Forms π-π hydrophobic interactions with the agonist; helps establish a larger hydrophobic network. mdpi.com |

| His479 | Helix 11 | Forms π-π hydrophobic interactions with the agonist; forms a critical hydrogen bond with Tyr502. mdpi.comnih.gov |

| Tyr502 | Helix 12 | Participates in the hydrophobic network; its hydrogen bond with His479 stabilizes the active conformation. mdpi.comnih.gov |

Stabilization of Helix 12 (H12) Conformation

The conformation of Helix 12 (H12), also known as the activation-function 2 (AF-2) helix, is the lynchpin of RORγt's transcriptional activity. mdpi.comnih.gov Its position determines whether coactivator or corepressor proteins can bind to the LBD. acs.org RORγt agonists function by stabilizing H12 in an "active" conformation that is favorable for coactivator recruitment. acs.orgnih.gov

The binding of an agonist reinforces the intramolecular interactions that lock H12 in its active state. nih.gov The hydrogen bond between His479 and Tyr502 is a key component of this stabilization. mdpi.comnih.gov This stabilized conformation of H12 creates a proper binding surface for coactivator proteins, thus enhancing the transcriptional output of the receptor. acs.orgnih.gov Even in the absence of a ligand (apo RORγt), the receptor can adopt an active conformation, but agonists significantly enhance and stabilize this state. acs.org

Coactivator Recruitment and Transcriptional Activation

The agonist-induced stabilization of the H12 conformation directly facilitates the recruitment of coactivator proteins, which is the necessary next step for initiating gene transcription.

Modulation of Coactivator Binding (e.g., SRC1-3 NR box peptide, NCOA1)

RORγt recruits various coactivators to its LBD, including members of the steroid receptor coactivator (SRC) family, such as NCOA1 (also known as SRC-1). acs.orgnih.gov Synthetic agonists have been shown to increase the interaction between RORγt and the SRC1-3 NR box peptide in a concentration-dependent manner, confirming that these compounds effectively promote the agonist conformation of the receptor. nih.gov

Endogenous oxysterols, which act as RORγt agonists, lead to the recruitment of coactivators like NCOA1. nih.gov The interaction between RORγt and NCOA1 can be further modulated by other cellular processes, such as phosphorylation, which can stimulate their binding and enhance Th17 differentiation. nih.gov The ability of an agonist to promote the recruitment of these coactivators is a direct measure of its efficacy. pnas.org

Enhancement of RORγt Target Gene Transcription

The ultimate function of a RORγt agonist is to enhance the transcription of its target genes. mdpi.com As the master regulator of Th17 cell differentiation, RORγt controls the expression of a suite of pro-inflammatory cytokines and other key proteins. patsnap.comfrontiersin.org

Agonist binding to RORγt leads to the upregulation of Th17 signature genes, including IL17A, IL17F, IL22, IL23R, and CCR6. frontiersin.orgnih.gov For example, treatment of T cells with the synthetic RORγ agonist LYC-53772 has been shown to significantly increase the percentage of CD4+ and CD8+ T cells that express IL-17A. nih.gov This demonstrates a direct link between agonist activity and the increased production of key effector molecules of the Th17 pathway. nih.gov This enhancement of gene transcription can amplify the immune response. patsnap.com

| Target Gene | Function | Effect of RORγt Agonism |

| IL17A/F | Pro-inflammatory cytokines, key effectors of Th17 cells. frontiersin.org | Transcription is significantly enhanced. frontiersin.orgnih.gov |

| IL22 | Cytokine involved in tissue inflammation and repair. frontiersin.org | Transcription is enhanced. frontiersin.org |

| IL23R | Receptor for IL-23, a cytokine important for Th17 cell maintenance. frontiersin.org | Expression is upregulated. frontiersin.orgnih.gov |

| CCR6 | Chemokine receptor involved in Th17 cell migration. frontiersin.org | Expression is upregulated. frontiersin.org |

Distinction Between Agonist and Inverse Agonist Molecular Actions

The functional output of Retinoic acid receptor-related orphan receptor γt (RORγt) is intricately linked to the conformational state of its Ligand-Binding Domain (LBD). The binding of small molecules, acting as either agonists or inverse agonists, directly modulates this conformation, leading to opposing effects on the receptor's transcriptional activity. This distinction arises from the differential structural changes these ligands induce within the LBD, which in turn dictates the receptor's ability to interact with essential co-regulatory proteins.

Conformational Changes Induced by Agonists vs. Inverse Agonists

The binding of an agonist to the RORγt LBD stabilizes the receptor in a transcriptionally active conformation. A key event in this process is the stabilization of Helix 12 (H12), also known as the Activation Function 2 (AF-2) helix. mdpi.comnih.gov This stabilization is crucial for forming a surface that is competent for coactivator recruitment. mdpi.com Molecular dynamics simulations and structural studies have revealed that agonist binding promotes a network of interactions that lock H12 in its active position. mdpi.comnih.gov A critical component of this is the "agonist lock," a set of interactions involving residues His479, Tyr502, and Phe506, which maintains H12 in close contact with Helix 11 (H11). acs.org Furthermore, the conformation of residue Trp317 has been identified as a key determinant; in the presence of an agonist, Trp317 adopts a gauche- conformation, which supports the formation of a hydrogen bond between His479 and Tyr502 and a larger hydrophobic network that collectively stabilizes H12. mdpi.comnih.govdntb.gov.ua

In stark contrast, inverse agonists bind to the RORγt LBD and induce or stabilize a conformation that is transcriptionally repressive. patsnap.com The primary mechanism for this is the destabilization and displacement of H12. nih.govnih.gov Inverse agonists disrupt the critical interactions that maintain the active conformation. nih.gov For instance, they can directly break the His479-Tyr502 hydrogen bond or indirectly perturb the agonist lock network. acs.orgresearchgate.net The binding of an inverse agonist can force Trp317 into a trans conformation, which leads to the partial destruction of the stabilizing hydrophobic network around H11 and H12. mdpi.comnih.govdntb.gov.ua This disruption prevents H12 from adopting the conformation necessary for coactivator binding and can shift the conformational equilibrium of RORγt toward an inactive state. nih.gov

| Structural Element | Effect of Agonist Binding | Effect of Inverse Agonist Binding |

|---|---|---|

| Helix 12 (AF-2) | Stabilized in an active conformation, packed against the LBD. mdpi.comnih.gov | Destabilized and displaced from the active position. nih.govnih.gov |

| "Agonist Lock" (His479-Tyr502-Phe506) | Stabilized, promoting H11-H12 contact. acs.org | Disrupted, weakening H11-H12 interaction. acs.orgresearchgate.net |

| Trp317 Side Chain | Adopts a gauche- conformation, supporting a stabilizing hydrophobic network. mdpi.comnih.gov | Forced into a trans conformation, disrupting the hydrophobic network. mdpi.comnih.gov |

Influence on Coactivator/Corepressor Interactions

The conformational state of the RORγt LBD, dictated by ligand binding, directly governs its interaction with coactivators and corepressors, which are the ultimate effectors of its transcriptional activity.

Agonist-induced stabilization of H12 creates a specific binding groove on the surface of the LBD. mdpi.com This surface is recognized by coactivator proteins, which typically contain an LXXLL motif (where L is leucine (B10760876) and X is any amino acid). nih.gov The proper positioning of H12 is essential for the high-affinity binding of these coactivator motifs, such as those from NCOA1/2 (also known as SRC-1/2). nih.gov By promoting the recruitment of coactivators, agonists enhance the assembly of the transcriptional machinery at the promoter regions of RORγt target genes, leading to increased gene expression. mdpi.compatsnap.com

Conversely, the conformational changes induced by inverse agonists actively prevent the recruitment of coactivators. nih.gov The destabilization and repositioning of H12 disrupt the coactivator binding groove, effectively blocking the interaction. nih.govcdnsciencepub.com More than just passively blocking coactivator binding, the inverse agonist-bound conformation of RORγt can facilitate the recruitment of corepressor proteins. nih.gov Corepressors like NCOR1 (Nuclear Receptor Corepressor 1) and histone deacetylases (HDACs) are recruited to the altered LBD surface. nih.gov This exchange of coactivators for corepressors leads to the active repression of gene transcription. nih.gov Some inverse agonists have been shown to inhibit RORγt activity by interfering with co-factor assembly without affecting the DNA-binding capacity of the receptor itself. frontiersin.org

| Ligand Type | Effect on LBD Conformation | Primary Co-regulator Interaction | Transcriptional Outcome |

|---|---|---|---|

| Agonist | Stabilizes H12, forming a coactivator binding groove. mdpi.com | Recruitment of coactivators (e.g., NCOA1/2). nih.gov | Activation of gene transcription. mdpi.com |

| Inverse Agonist | Destabilizes H12, disrupting the coactivator binding site. nih.govnih.gov | Blocks coactivator binding and promotes recruitment of corepressors (e.g., NCOR1, HDACs). nih.gov | Repression of gene transcription. nih.gov |

Preclinical Pharmacological Profile of Rorγt Agonist 2 in Research Models

In Vivo Efficacy of RORγt Agonists in Preclinical Animal Models

Synthetic agonists of the Retinoid-related orphan receptor gamma t (RORγt) have demonstrated significant anti-tumor efficacy as single agents in various preclinical syngeneic tumor models. nih.govnih.gov The therapeutic effect is dependent on a functioning immune system and integrates multiple anti-tumor mechanisms, including enhanced immune activation and reduced immune suppression, leading to robust inhibition of tumor growth. nih.govnih.gov

In preclinical studies, RORγt agonists have shown potent activity against a range of cancers, including melanoma and lung adenocarcinoma.

In a murine lung cancer model using Lewis Lung Carcinoma (LLC) cells, the RORγt agonist 8-074 demonstrated robust anti-tumor activity, achieving a tumor growth inhibition (TGI) of 55.6%. nih.gov This effect was superior to that of another RORγt agonist, LYC-55716, at the same dose. nih.gov The anti-tumor effect is attributed to the modulation of the immune response rather than a direct cytotoxic effect on the cancer cells. nih.gov

Similar efficacy has been observed in melanoma models. Treatment with the agonist 8-074 significantly inhibited tumor growth in mice with B16F10 melanoma. nih.gov Furthermore, in adoptive cell transfer experiments using a B16-OVA melanoma model, Tc17 cells treated with 8-074 ex vivo exhibited superior tumor-clearing activity compared to untreated Tc17 cells. nih.gov Another agonist, LYC-55716, was shown to augment the antitumor activity of tumor-specific Th17 cells against established melanoma. frontiersin.org This treatment led to the development of a distinct memory phenotype in the T cells, and mice that had previously received agonist-primed Th17 and Tc17 cells were protected from a subsequent tumor rechallenge. frontiersin.org

| RORγt Agonist | Cancer Model | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| 8-074 | Lung Adenocarcinoma | LLC | Demonstrated 55.6% tumor growth inhibition (TGI) as a single agent. | nih.gov |

| 8-074 | Melanoma | B16F10 | Significantly inhibited tumor growth compared to vehicle control. | nih.gov |

| LYC-55716 | Melanoma | - | Augmented antitumor activity of tumor-specific Th17 cells. | frontiersin.org |

RORγt agonists fundamentally alter the composition and function of immune cells within the tumor. A key effect is the enhancement of Type 17 T cells (Th17 and Tc17), which are controlled by the RORγt transcription factor. nih.gov Treatment with RORγt agonists leads to a marked increase in intratumoral CD8+ T cells. nih.gov Specifically, flow cytometry analysis of tumors from agonist-treated mice revealed a significant increase in both IL-17A-producing Type 17 T cells and IFN-γ-producing cytotoxic T lymphocytes (CTLs) among the CD3+ T cell population. nih.gov

In addition to increasing the numbers of these effector cells, RORγt agonists also enhance their functional quality by modulating the expression of key surface receptors. nih.gov Agonist treatment has been shown to decrease the levels of co-inhibitory receptors, including PD-1 and TIGIT, on tumor-reactive lymphocytes. nih.gov This reduction in "exhaustion" markers suggests a more sustained and potent anti-tumor response. Conversely, agonists can augment the expression of co-stimulatory receptors like CD137 and CD226, further promoting T cell activation and survival. nih.gov

| Parameter | Effect | Mechanism/Detail | Reference |

|---|---|---|---|

| CD8+ T Cells | Increase | Increased infiltration of CTLs (CD8+ IFN-γ+) into the tumor microenvironment. | nih.gov |

| Type 17 T Cells | Increase | Marked increase of IL-17A+ cells within the tumor. | nih.gov |

| Co-inhibitory Receptors (e.g., PD-1) | Decrease | Reduced expression on tumor-reactive lymphocytes, potentially reversing T cell exhaustion. | nih.gov |

| Co-stimulatory Receptors (e.g., CD226) | Increase | Augmented expression, enhancing T cell effector function. | nih.gov |

The activation of RORγt by agonists directly influences the genetic programming of T cells, leading to a profound shift in the cytokine and chemokine landscape of the tumor microenvironment (TME). nih.govnih.gov This modulation helps to transform an immunosuppressive, or "cold," TME into an inflamed, or "hot," environment that is more susceptible to immune-mediated destruction.

Agonist treatment significantly increases the production of signature Type 17 cytokines and chemokines, such as IL-17A, IL-17F, IL-22, and GM-CSF. nih.govresearchgate.net These molecules play a role in recruiting and activating other immune cells. nih.gov Furthermore, RORγt agonists have been found to upregulate the expression of genes for the chemokines CCL20 and CXCL10. nih.govresearchgate.net CCL20 promotes the migration of Type 17 T cells by interacting with its receptor, CCR6. nih.gov The increased presence of these cells induces the migration of monocyte-derived dendritic cells (MoDCs), which in turn produce CXCL10. nih.gov CXCL10 is a potent chemoattractant for CD8+ T cells, thus creating a positive feedback loop that enhances the infiltration of cytotoxic lymphocytes into the tumor. nih.govresearchgate.net This cascade of events provides a mechanistic link between RORγt activation and the observed increase in effector T cells at the tumor site. nih.gov

Advanced Research Methodologies for Rorγt Agonist Study

Biochemical and Biophysical Assays

Biochemical and biophysical assays are fundamental in the initial screening and detailed characterization of compounds that interact with RORγt. These methods provide quantitative data on direct molecular interactions.

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to measure the proximity between two fluorophores. In the context of RORγt, FRET-based assays are widely used to assess ligand binding by monitoring the recruitment of coactivator or corepressor peptides to the RORγt ligand-binding domain (LBD). nih.govpnas.org

The assay typically involves a RORγt-LBD fused to a donor fluorophore (e.g., terbium cryptate) and a coactivator peptide labeled with an acceptor fluorophore (e.g., d2). pnas.org When an agonist binds to the RORγt-LBD, it stabilizes a conformation that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. pnas.org Conversely, an inverse agonist would inhibit this interaction, leading to a decrease in the FRET signal. sci-hub.boxacs.org

Researchers have successfully employed Time-Resolved FRET (TR-FRET) to study the effects of various compounds on coactivator recruitment. pnas.orgacs.orgacs.org For instance, a TR-FRET coactivator recruitment assay was used to demonstrate that certain compounds could inhibit the recruitment of a coactivator peptide in a dose-dependent manner. acs.org This methodology is crucial for distinguishing between agonists, which enhance coactivator binding, and inverse agonists, which disrupt it. acs.orgmdpi.com

Table 1: Examples of Compounds Studied Using FRET Assays for RORγt

| Compound Type | Assay Principle | Observed Effect on Coactivator Recruitment | Reference |

|---|---|---|---|

| Agonist | Enhances proximity of donor and acceptor fluorophores on RORγt-LBD and coactivator peptide. | Increased FRET signal. | mdpi.com |

| Inverse Agonist | Disrupts the interaction between RORγt-LBD and coactivator peptide. | Decreased FRET signal. | sci-hub.boxacs.org |

| Allosteric Inverse Agonist | Inhibits coactivator recruitment independently of orthosteric agonist concentration. | IC50 remains constant with increasing cholesterol concentration. | acs.org |

Microscale Thermophoresis (MST) is a technology that measures the motion of molecules in microscopic temperature gradients, which is highly sensitive to changes in a molecule's size, charge, and solvation shell. uni-muenchen.de This technique is utilized to determine the binding affinity between a ligand and its target protein in solution. uni-muenchen.deindigobiosciences.com

In a typical MST experiment for RORγt, a fluorescently labeled RORγt protein is mixed with a serial dilution of the potential ligand. The samples are then loaded into capillaries, and a temperature gradient is applied using an infrared laser. uni-muenchen.de The movement of the fluorescently labeled RORγt along this gradient is monitored. When a ligand binds to RORγt, the complex's thermophoretic properties change, leading to a different movement pattern compared to the unbound protein. By plotting the change in thermophoresis against the ligand concentration, a binding curve can be generated, and the dissociation constant (Kd) can be determined. isbg.fr

For example, MST was used to determine that a 3-oxo-lithocholic acid amidate, A2, binds to RORγt with an equilibrium dissociation constant (KD) of 16.5 ± 1.34 nM. indigobiosciences.com This demonstrates the utility of MST in precisely quantifying the binding affinity of RORγt modulators.

Table 2: Binding Affinity of a RORγt Modulator Determined by MST

| Compound | Target | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| 3-oxo-lithocholic acid amidate (A2) | RORγt | 16.5 ± 1.34 nM | indigobiosciences.com |

The function of nuclear receptors like RORγt is modulated by the recruitment of coactivator or corepressor proteins. nih.gov Assays that directly measure the recruitment of peptides derived from these coregulators are therefore critical for understanding the mechanism of action of RORγt ligands.

These assays often employ FRET technology, as described previously. nih.govjst.go.jp For instance, a dual FRET assay can be used to simultaneously assess the recruitment of a coactivator peptide (e.g., from SRC1) and the displacement of a corepressor peptide (or vice versa). nih.gov An agonist would typically promote the recruitment of a coactivator peptide, while an inverse agonist might promote the recruitment of a corepressor peptide or displace a coactivator. nih.govpnas.org

One study identified a biaryl amide agonist that promoted the recruitment of a steroid receptor coactivator 1 (SRC1) peptide but not a nuclear receptor corepressor 2 (NCOR2) peptide. nih.gov In contrast, an inverse agonist, JTE-151, was shown to dissociate co-activator peptides from the RORγ-LBD and recruit co-repressor peptides. jst.go.jp These findings highlight the importance of such assays in elucidating the specific functional consequences of ligand binding.

Cell-Based Functional Assays

While biochemical and biophysical assays confirm direct binding, cell-based functional assays are necessary to determine how a ligand affects RORγt activity within a cellular context.

Reporter gene assays are a cornerstone for assessing the transcriptional activity of RORγt in response to ligands. indigobiosciences.comnih.gov These assays typically involve engineering cells to express a reporter gene, such as luciferase, under the control of a promoter that is responsive to RORγt activity.

One common system is the GAL4-RORγ hybrid, where the RORγt-LBD is fused to the DNA-binding domain of the yeast transcription factor GAL4. indigobiosciences.comfrontiersin.org These cells also contain a luciferase reporter gene driven by a promoter with GAL4 upstream activating sequences (UAS). nih.govfrontiersin.org Ligand binding to the RORγt-LBD modulates the transcriptional activity of the GAL4 fusion protein, leading to a corresponding change in luciferase expression. indigobiosciences.com

Another widely used system employs a luciferase reporter under the control of a promoter containing ROR response elements (ROREs). nih.govjci.org This allows for the assessment of the full-length RORγt receptor's activity. nih.gov For example, HEK293T cells can be co-transfected with a plasmid encoding full-length RORγt and a 5XRORE-Luc reporter plasmid. nih.gov

These assays have been instrumental in identifying and characterizing both agonists and inverse agonists. For instance, the agonist activity of several oxysterols was confirmed by their ability to reverse the inhibitory effect of the RORγt antagonist ursolic acid in a GAL4-RORγ reporter assay. pnas.org Similarly, the inverse agonist activity of betulinic acid derivatives was confirmed in both RORγ-Gal4 and full-length RORγ luciferase assays. chemrxiv.org

Table 3: Reporter Gene Assay Systems for RORγt Activity

| Assay System | Principle | Application | Reference |

|---|---|---|---|

| GAL4-RORγ/UAS-Luc | RORγt-LBD fused to GAL4-DBD drives luciferase expression from a UAS promoter. | Screening for inverse agonist or agonist activities against the human RORγ LBD. | indigobiosciences.comfrontiersin.org |

| RORE-Luciferase | Full-length RORγt drives luciferase expression from a promoter containing ROREs. | Assessing the activity of the full-length receptor. | nih.govjci.org |

| IL-17 Promoter-Luciferase | Full-length RORγt drives luciferase expression from the IL-17 promoter. | Evaluating the effect of compounds on a key target gene of RORγt. | nih.gov |

To understand the physiological relevance of RORγt agonists, it is crucial to assess their effects on primary T cells, particularly the differentiation of T helper 17 (Th17) cells, a process in which RORγt is the master regulator. nih.govnih.gov

These assays involve isolating naive CD4+ T cells from human or mouse sources and culturing them under Th17-polarizing conditions, which typically include cytokines like TGF-β and IL-6. nih.gov The effect of RORγt agonists or inverse agonists on the differentiation of these cells into IL-17-producing Th17 cells is then measured, often by quantifying the levels of IL-17A and other Th17-associated cytokines like IL-17F and IL-22. pnas.orgnih.gov

For example, the synthetic RORγ agonist LYC-54143 was shown to increase the production of IL-17A, IL-17F, and IL-22 in primary human T cells differentiated under Th17 conditions. nih.gov Conversely, RORγt inverse agonists have been demonstrated to inhibit Th17 cell differentiation and suppress IL-17A production from primary human Th17 cells. nih.govsci-hub.box These assays provide critical evidence for the potential of RORγt modulators to influence immune responses.

Table 4: Effects of RORγt Modulators on Primary T Cell Differentiation

| Compound | Cell Type | Effect on Th17 Differentiation | Key Cytokines Measured | Reference |

|---|---|---|---|---|

| LYC-54143 (Agonist) | Primary Human T Cells | Enhanced | IL-17A, IL-17F, IL-22 | nih.gov |

| 7β, 27-OHC and 7α, 27-OHC (Agonists) | Murine and Human Primary Cells | Enhanced | IL-17 | pnas.org |

| Biaryl Amide Inverse Agonists (8 and 9) | Primary T Cells | Inhibited | Not specified | nih.gov |

| Thiophene Inverse Agonist (2) | Primary Human Th17 Cells | Suppressed IL-17A production | IL-17A | sci-hub.box |

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) is a cornerstone technique for evaluating the biological activity of RORγt agonist 2 by measuring its impact on the expression of specific target genes. As RORγt is a master regulator of T helper 17 (Th17) cell differentiation, research has focused on the compound's ability to modulate the transcription of genes characteristic of this lineage. medchemexpress.com

RORγt agonist 2 has been shown to promote the differentiation of Th17 cells. medchemexpress.commedchemexpress.comglpbio.comtargetmol.commedchemexpress.commedchemexpress.com This is substantiated by qPCR data demonstrating an increase in the mRNA levels of pro-inflammatory cytokines, which are hallmarks of Th17 cell function. A key target gene is IL-17A, and studies consistently show that treatment with RORγt agonist 2 leads to a significant upregulation of IL-17A gene expression. medchemexpress.com This effect underscores the compound's role in enhancing the effector functions of Th17 cells.

Furthermore, the influence of RORγt agonist 2 extends to a broader network of genes that define the Th17 phenotype and its immunological activity. Beyond IL-17A, the expression of other Th17-signature genes is also modulated. This comprehensive analysis of gene expression provides a molecular blueprint of the compound's agonistic activity and its potential to amplify Th17-mediated immune responses.

Flow Cytometry for Cellular Phenotyping and Intracellular Cytokine Staining

Flow cytometry is an indispensable tool for dissecting the cellular effects of RORγt agonist 2, allowing for the high-throughput analysis of individual cells within a heterogeneous population. This technique is employed to characterize changes in cellular phenotypes and to quantify the production of key cytokines at the single-cell level.

Studies utilizing flow cytometry have confirmed that RORγt agonist 2 effectively promotes the differentiation of naive CD4+ T cells into Th17 cells. medchemexpress.commedchemexpress.comglpbio.comtargetmol.commedchemexpress.commedchemexpress.com This is typically measured by staining for cell surface markers characteristic of the Th17 lineage.

A critical application of flow cytometry in this context is intracellular cytokine staining (ICS). This method allows for the direct measurement of cytokine protein levels within individual cells. Following stimulation, cells treated with RORγt agonist 2 exhibit a marked increase in the intracellular levels of IL-17A. medchemexpress.com This finding at the protein level corroborates the gene expression data obtained through qPCR and provides definitive evidence of the compound's ability to enhance the production of this key pro-inflammatory cytokine. The combination of cellular phenotyping and ICS offers a powerful approach to validate the functional consequences of RORγt agonism in a physiologically relevant cellular context.

Structural Biology and Computational Approaches

To elucidate the precise molecular interactions between RORγt agonist 2 and its target, researchers employ a combination of structural biology and computational modeling. These advanced methodologies provide atomic-level insights into the compound's mechanism of action.

X-ray Crystallography of RORγt-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. While a specific crystal structure for RORγt in complex with "agonist 2" is not explicitly detailed in the provided results, the literature describes the general structural basis for RORγt agonism. nih.gov

Crystal structures of RORγt's ligand-binding domain (LBD) bound to various agonists reveal that these molecules situate themselves within a canonical orthosteric binding site. pnas.org The binding of an agonist stabilizes a critical structural element known as helix 12 (H12) in an "active" conformation. pnas.orgnih.gov This conformation is essential for the recruitment of coactivator proteins, which are necessary for initiating the transcription of RORγt target genes. nih.govmdpi.com A key interaction for stabilizing this active state is a hydrogen bond between His479 and Tyr502. nih.gov The structural insights from X-ray crystallography are fundamental to understanding how agonist binding translates into a biological response and provide a template for the rational design of new RORγt modulators. nih.gov

Molecular Dynamics (MD) Simulations for Mechanism of Action Elucidation

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a dynamic view of how RORγt agonist 2 interacts with the RORγt LBD and how this interaction influences the protein's conformational landscape.

MD simulations have been instrumental in understanding the functional switch between RORγt inverse agonists and agonists. nih.gov For instance, studies have shown that the conformational change of a specific amino acid, Trp317, and the formation of a hydrogen bond between His479 and Tyr502 are crucial for agonist activity. nih.govresearchgate.net Agonists, like agonist 2, are thought to stabilize the active conformation of the LBD, particularly helix 12, which is essential for coactivator recruitment. nih.govmdpi.com The simulations can reveal how the binding of an agonist maintains a stable hydrophobic network within the LBD, involving residues like His479, Tyr502, and Phe506, often referred to as the "HYF lock," which is characteristic of the active state. nih.gov By simulating the behavior of the RORγt-agonist 2 complex, researchers can gain a deeper understanding of the allosteric changes and the energetic landscape that drive the receptor's activation.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of ligands, such as RORγt agonist 2, within the RORγt ligand-binding pocket.

Docking studies can be performed using a known crystal structure of the RORγt LBD. nih.gov These studies help to visualize how RORγt agonist 2 fits into the binding site and which amino acid residues it is likely to interact with. For example, docking can predict the formation of key hydrogen bonds and hydrophobic interactions that are critical for binding affinity and agonist activity. The insights gained from molecular docking can guide the synthesis of new analogs with improved potency and selectivity. When combined with experimental data, docking provides a powerful tool for understanding the structure-activity relationship (SAR) of RORγt agonists and for the rational design of novel therapeutic agents.

Preclinical Therapeutic Potential and Future Research Trajectories for Rorγt Agonists

RORγt Agonists in Cancer Immunotherapy

The exploration of RORγt agonists as a novel cancer immunotherapy strategy is supported by a growing body of preclinical evidence. These compounds have been shown to modulate the immune system in ways that are conducive to recognizing and eliminating tumor cells.

Enhancing Anti-Tumor Immune Responses

Synthetic RORγt agonists have demonstrated the ability to significantly enhance anti-tumor immune responses in various preclinical models. nih.govtandfonline.comtandfonline.com Activation of RORγt by these agonists leads to a cascade of events that bolster the effector functions of T cells. nih.govtandfonline.com This includes increased production of key cytokines and chemokines such as Interleukin-17A (IL-17A), IL-17F, IL-22, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.gov Furthermore, RORγt agonists augment the expression of co-stimulatory receptors like CD137 and CD226 on T cells, which are crucial for a robust anti-tumor response. nih.gov

Studies have shown that treatment with RORγt agonists can lead to improved survival and cytotoxic activity of tumor-reactive T cells. nih.gov For instance, in adoptive cell therapy models, T cells treated with a RORγt agonist in vitro showed enhanced ability to control tumor growth upon transfer into tumor-bearing mice. nih.govtandfonline.com This effect is linked to better T cell persistence and sustained production of IL-17A in the in vivo environment. nih.govtandfonline.com Moreover, oral administration of RORγt agonists as a single agent has been shown to produce immune-system-dependent antitumor efficacy in syngeneic tumor models. nih.govtandfonline.com

One notable finding is that while RORγt agonists significantly boost the production of Type 17 cytokines, they have a minimal impact on the expression of Interferon-gamma (IFNγ), a critical cytokine for the cytotoxic activity of T cells against tumors. nih.gov This selective enhancement of the Type 17 response without compromising other essential anti-tumor mechanisms is a key advantage. Some studies have even reported an increase in IL-17+ IFNγ+ T cells within the tumor microenvironment following agonist treatment, suggesting a synergistic enhancement of effector functions. aacrjournals.org

| Preclinical Study Finding | Effect of RORγt Agonist | Associated Molecules/Pathways | Reference(s) |

| Enhanced T Cell Effector Function | Increased production of cytokines/chemokines | IL-17A, IL-17F, IL-22, GM-CSF, CCL20 | nih.gov |

| Augmented Co-stimulation | Increased expression of co-stimulatory receptors | CD137, CD226 | nih.gov |

| Improved T Cell Fitness | Enhanced survival and cytotoxic activity | - | nih.gov |

| Adoptive Cell Therapy Efficacy | Controlled tumor growth, improved T cell survival | Enhanced IL-17A, reduced PD-1 | nih.govtandfonline.com |

| Single Agent Antitumor Efficacy | Robust inhibition of tumor growth | Immune system-dependent | nih.govtandfonline.com |

| Maintained Cytotoxic Potential | Minimal impact on IFNγ expression | - | nih.gov |

| Enhanced Effector T Cells | Increased IL-17+ IFNγ+ T cells in TME | - | aacrjournals.org |

Mechanisms of Action in Tumor Microenvironment Modulation

The efficacy of RORγt agonists in cancer immunotherapy stems from their ability to favorably modulate the tumor microenvironment (TME). aacrjournals.orgfudan.edu.cnnih.govpatsnap.com The TME is a complex ecosystem of cancer cells, immune cells, and stromal components that often fosters immunosuppression, thereby hindering effective anti-tumor immunity. RORγt agonists appear to counteract this immunosuppression through multiple mechanisms. nih.govtandfonline.comaacrjournals.org

A key mechanism is the attenuation of immunosuppressive cell populations and pathways. nih.govtandfonline.comaacrjournals.org Preclinical studies have shown that RORγt agonists can curtail the formation of regulatory T cells (Tregs), a major driver of immunosuppression in the TME. nih.govtandfonline.comaacrjournals.org They also diminish the expression of ectonucleotidases like CD39 and CD73, which are involved in the production of adenosine, an immunosuppressive molecule. nih.gov

Furthermore, RORγt agonists have been found to decrease the levels of co-inhibitory receptors, often referred to as immune checkpoints, on tumor-reactive lymphocytes. nih.govtandfonline.comnih.govacs.org This includes a reduction in Programmed cell death protein 1 (PD-1) and T-cell immunoreceptor with Ig and ITIM domains (TIGIT). nih.gov By downregulating these inhibitory receptors, RORγt agonists can restore the activity of T cells that have become exhausted within the TME. nih.govacs.org

The activation of RORγt also promotes the differentiation of Th17 and Tc17 cells, which can directly contribute to anti-tumor immunity. nih.govfudan.edu.cn These cells secrete IL-17, which, depending on the context, can have either pro- or anti-tumor effects. nih.gov However, the multifaceted immune response triggered by RORγt agonists, which includes enhanced effector functions and reduced immunosuppression, generally leads to a robust anti-tumor outcome. nih.gov

Recent research has also shed light on the role of RORγt agonists in promoting the infiltration of immune cells into the tumor. One study found that a RORγt agonist increased the migration of monocyte-derived dendritic cells (MoDCs) into the tumor, which in turn produced the chemokine CXCL10. nih.govnih.gov This increase in CXCL10 was correlated with enhanced infiltration of CD8+ T cells, the primary cytotoxic cells responsible for killing cancer cells. nih.govpatsnap.comnih.gov The agonist also promoted the migration of Type 17 T cells by upregulating the chemokine receptor CCR6 and its ligand CCL20. nih.govnih.gov

| Mechanism | Effect on Tumor Microenvironment | Key Molecules/Cells Involved | Reference(s) |

| Attenuation of Immunosuppression | Curtailing Treg formation | FOXP3+ Treg cells | nih.govaacrjournals.org |

| Diminishing expression of ectonucleotidases | CD39, CD73 | nih.gov | |

| Decreasing levels of co-inhibitory receptors | PD-1, TIGIT | nih.govtandfonline.comnih.govacs.org | |

| Enhancement of Effector Cells | Promoting Th17/Tc17 differentiation | IL-17A, IL-17F, IL-22, GM-CSF | nih.govfudan.edu.cn |

| Increased Immune Infiltration | Promoting migration of MoDCs and CD8+ T cells | CXCL10, CCL20, CCR6 | nih.govpatsnap.comnih.gov |

Investigation of RORγt Agonist Roles in Host Defense Against Pathogens

The role of RORγt and the Th17/IL-17 axis in host defense against certain pathogens is well-established. researchgate.net Th17 cells are crucial for clearing extracellular bacteria and fungi. researchgate.netpnas.orgfrontiersin.org They achieve this by producing cytokines like IL-17A and IL-22, which induce the production of antimicrobial peptides and recruit neutrophils to the site of infection. pnas.org RORγt-expressing innate lymphoid cells (ILCs) also contribute to this defense. frontiersin.org

Given this, there is a strong rationale for investigating the therapeutic potential of RORγt agonists in infectious diseases. By augmenting the function of Th17 cells and other RORγt-expressing cells, these agonists could enhance the body's natural ability to fight off infections. For instance, IL-26, another cytokine produced by Th17 cells, has direct antimicrobial properties against a range of bacteria. pnas.org

The roles of IL-17 and IL-23 in the host response against pulmonary fungal infections have been a recent focus of research. frontiersin.org RORγt is expressed on innate immune cells like natural killer T (NKT) cells and γδ T cells, which can synthesize IL-17 more rapidly than Th17 cells, providing an early line of defense. frontiersin.org Therefore, RORγt agonists could potentially be used to bolster these early innate responses to fungal pathogens.

Elucidation of Broader Immunological Roles Beyond Th17/Tc17 Lineages

While the primary focus of RORγt research has been on Th17 and Tc17 cells, this transcription factor is also expressed in and influences other immune cell populations. nih.govplos.org A deeper understanding of these broader immunological roles is crucial for fully comprehending the effects of RORγt agonists.

RORγt is pivotal in the differentiation of IL-17-expressing innate immune cell subpopulations, including subsets of innate lymphoid cells (ILCs), NK cells, γδT cells, and invariant NKT (iNKT) cells. nih.gov ILCs, in particular, are important players in mucosal immunity and tissue homeostasis. nih.govfrontiersin.org Group 3 ILCs (ILC3s) are dependent on RORγt for their development and are a major source of IL-17 and IL-22 in the gut, contributing to defense against pathogens. frontiersin.orgnih.govrupress.orgnih.govnih.gov

Studies in RORγt-deficient mice have revealed the importance of this transcription factor in the development and function of these innate-like lymphocytes. rupress.org For example, the absence of RORγt leads to a dramatic reduction in ILC3s and impairs their ability to produce IL-22. rupress.org This suggests that RORγt agonists could potentially modulate the function of these innate cell types, with implications for a range of conditions beyond cancer, including inflammatory and infectious diseases. researchgate.net

Further research is needed to fully elucidate how RORγt agonists impact the diverse functions of these non-Th17/Tc17 RORγt-expressing cells and what the therapeutic consequences of such modulation might be.

Combinatorial Research Strategies with Other Immunomodulatory Agents

The multifaceted mechanism of action of RORγt agonists makes them attractive candidates for combination therapies with other immunomodulatory agents. nih.gov The goal of such strategies is to target multiple, non-redundant pathways in the anti-tumor immune response to achieve synergistic effects.

A particularly promising combination is the use of RORγt agonists with immune checkpoint inhibitors, such as anti-PD-1 antibodies. nih.gov RORγt agonists have been shown to decrease PD-1 expression on T cells, which could enhance the efficacy of PD-1 blockade. nih.govacs.org Preclinical studies have demonstrated that the combination of a RORγt agonist with an anti-PD-1 antibody can lead to improved tumor control compared to either agent alone. nih.govnih.gov One study showed that a RORγt agonist improved the efficacy of anti-PD-1 therapy in a murine lung cancer model by increasing the infiltration of CD8+ T cells into the tumor. nih.govresearchgate.net

Another potential combination is with cancer vaccines. A study combining a RORγt agonist with a tumor antigen-specific vaccine showed a significant enhancement of the antitumor effect, leading to delayed tumor growth and prolonged survival in mice. aacrjournals.org The combination led to a decrease in Tregs and an increase in IL-17+ IFNγ+ T cells and antigen-specific CD8+ T-cells in the tumor microenvironment. aacrjournals.org

Furthermore, combining a RORγt agonist with interferon-alpha (IFN-α) has shown promise in preclinical models of hepatocellular carcinoma (HCC). patsnap.com This combination significantly promoted Tc17 cell differentiation and IL-17a expression, leading to enhanced tumoricidal activity and superior antitumor efficacy compared to single-agent treatment. patsnap.com

Future research will likely explore combinations with other immunomodulatory agents, such as CTLA-4 antibodies, to further enhance anti-tumor immunity. researchgate.netresearchgate.net

Novel Agonist Design for Enhanced Specificity and Preclinical Efficacy

The development of novel RORγt agonists with improved properties is an active area of research. fudan.edu.cnnih.gov The goal is to design molecules with high potency, selectivity, and favorable pharmacokinetic profiles to maximize therapeutic benefit. fudan.edu.cnnih.gov

One approach has been "functionality switching," where known RORγt inverse agonists are structurally modified to convert them into agonists. patsnap.comnih.gov This strategy has led to the discovery of new chemical scaffolds for RORγt agonists, such as biaryl amide derivatives. fudan.edu.cnnih.gov These novel compounds have demonstrated potent and selective agonist activity in vitro and robust single-drug anti-tumor efficacy in preclinical mouse models of melanoma and lung adenocarcinoma. fudan.edu.cnpatsnap.comnih.gov

Structure-based drug design, aided by techniques like X-ray crystallography and molecular dynamics simulations, is being used to understand the molecular basis of agonist activity and to guide the design of more effective compounds. mdpi.comrcsb.org These studies have revealed how agonists can stabilize the active conformation of the RORγt protein, promoting the recruitment of coactivators. mdpi.comrcsb.org

The design of conformationally constrained molecules is another strategy being explored to improve the pharmacokinetic properties of RORγt modulators. medchemexpress.com By creating more rigid structures, researchers aim to enhance drug exposure and efficacy. medchemexpress.com

As our understanding of the structure and function of RORγt continues to grow, so too will our ability to design novel agonists with enhanced specificity and preclinical efficacy, ultimately paving the way for their potential clinical application.

Q & A

Q. What is the mechanism by which RORγt Agonist 2 promotes Th17 cell differentiation, and how does this affect immune regulation?

RORγt Agonist 2 binds to the RORγt nuclear receptor, inducing conformational changes that activate transcription of genes critical for Th17 cell differentiation, such as IL-17A and IL-22. This process enhances pro-inflammatory cytokine production while suppressing regulatory T cell (Treg) development, thereby skewing immune responses toward inflammation . Methodologically, researchers can confirm Th17 differentiation using flow cytometry (IL-17A staining) and qPCR to assess RORγt and cytokine gene expression.

Q. Which experimental models are most appropriate for studying RORγt Agonist 2’s effects on immune modulation?

In vitro models like Th17-polarized CD4+ T cells or co-cultures with antigen-presenting cells are standard for mechanistic studies. For in vivo validation, murine models of autoimmune diseases (e.g., experimental autoimmune encephalomyelitis) are recommended, as they allow assessment of cytokine profiles and Treg/Th17 balance in disease contexts .

Q. What are the primary target genes and pathways modulated by RORγt Agonist 2?

Key targets include IL-17A, IL-22, and RORγt itself. Pathway analysis should focus on the JAK-STAT3 axis, which is downstream of IL-6/IL-23 signaling, and the suppression of FoxP3 (a Treg marker). Chromatin immunoprecipitation (ChIP) assays can validate direct binding of RORγt to promoter regions of these genes .

Advanced Research Questions

Q. How can researchers optimize dosing regimens for RORγt Agonist 2 to balance efficacy and toxicity in preclinical studies?

Dose-response curves should be generated using in vitro assays (e.g., Th17 differentiation efficiency) and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies. Toxicity thresholds can be identified by monitoring lymphocyte infiltration in non-target tissues (e.g., liver or lung histopathology) and cytokine storm markers like IL-6 and TNF-α .

Q. What experimental strategies address contradictory findings regarding RORγt Agonist 2’s dual role in pro-inflammatory and immunosuppressive contexts?

Contradictions may arise from tissue-specific RORγt expression or crosstalk with other nuclear receptors (e.g., LXR). Researchers should use conditional knockout models (e.g., RORγt-deficient mice) and RNA-seq to identify context-dependent interactors. Co-treatment with inverse agonists (e.g., PF-06747711) can help dissect competing pathways .

Q. How do structural modifications of RORγt ligands influence agonist versus inverse agonist activity, and what implications does this have for experimental design?

Substituents at key positions (e.g., ortho-substituents on phenyl rings) determine ligand activity. For example, bulkier groups in thiazole ketone amides convert agonists to inverse agonists by altering coactivator/corepressor recruitment. Computational docking and dual FRET assays are critical for predicting and validating these effects .

Q. What are the limitations of using RORγt Agonist 2 in in vitro versus in vivo studies, and how can these be mitigated?

In vitro limitations include lack of immune cell crosstalk and tissue microenvironment. To address this, 3D organoid cultures or patient-derived T cells can be used. In vivo, off-target effects on non-immune cells (e.g., hepatic RORγt activation) require tissue-specific delivery systems (e.g., nanoparticle encapsulation) .

Q. Which methodologies are most robust for quantifying cytokine level changes induced by RORγt Agonist 2?

Multiplex cytokine arrays (e.g., Luminex) provide high-throughput quantification of IL-17A, IL-22, and IFN-γ. For single-cell resolution, intracellular cytokine staining paired with flow cytometry is recommended. Transcriptomic analysis (scRNA-seq) can further resolve heterogeneity in cytokine production across T cell subsets .

Q. How can researchers ensure specificity when attributing observed effects to RORγt Agonist 2 rather than off-target receptor modulation?

Competitive binding assays (e.g., TR-FRET) using purified RORγt ligand-binding domain (LBD) and structurally related ligands (e.g., SR1078) can confirm selectivity. CRISPR-mediated RORγt knockout or siRNA knockdown in target cells serves as a functional validation step .

Q. What analytical frameworks are recommended for reconciling discrepancies between transcriptional activation data and functional immune readouts?

Integrate transcriptomics (RNA-seq), proteomics (mass spectrometry), and functional assays (T cell suppression assays) using systems biology approaches. Bayesian network modeling can identify nodes where transcriptional changes fail to translate to functional outcomes, highlighting compensatory mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.